Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Process Chemistry Pharmaceutical Synthesis Lenvatinib Intermediates

This quinoline building block (CAS 205448-66-4) is essential for synthesizing the oncology drug Lenvatinib, a multi-kinase inhibitor targeting VEGFR2/3. Its specific 4-chloro, 7-methoxy, and 6-carboxylate substitution pattern is critical for achieving high yields (e.g., 94.53%) and API purity (99.61%) in patented Lenvatinib routes. Procure for kinase inhibitor research, impurity reference standards, or SAR library development. High-purity material ensures reliable, reproducible results in complex syntheses.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 205448-66-4
Cat. No. B108478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-7-methoxyquinoline-6-carboxylate
CAS205448-66-4
Synonyms4-Chloro-7-methoxyquinoline-6-carboxylic Acid Methyl Ester;  4-Chloro-7-methoxy-6-quinolinecarboxylic Acid Methyl Ester; 
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl
InChIInChI=1S/C12H10ClNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3
InChIKeyDDDSGYZATMCUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS 205448-66-4) for Lenvatinib Intermediate Synthesis


Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS 205448-66-4) is a synthetic quinoline derivative with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol [1]. It is not typically the final active pharmaceutical ingredient (API) but serves as a critical building block in medicinal chemistry. Its primary documented and verifiable application is as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor Lenvatinib, a drug used in oncology . The compound is characterized by a specific substitution pattern featuring a chloro group at the 4-position, a methoxy group at the 7-position, and a methyl ester at the 6-carboxylate position on the quinoline ring, which directs its synthetic utility [1].

The Procurement Risk of Substituting Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS 205448-66-4) in Lenvatinib Production


In pharmaceutical synthesis, particularly for a complex drug like Lenvatinib, the choice of intermediate is not arbitrary. The specific substitution pattern of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, with its 4-chloro, 7-methoxy, and 6-carboxylate groups, is critical for the subsequent chemical transformations in the patented synthetic route [1]. Substituting a generic quinoline analog, such as one lacking the 4-chloro group or with a different ester, would likely fail to undergo the necessary reactions to form the core Lenvatinib structure or would lead to the generation of regioisomeric impurities that are difficult and costly to remove. The documented synthetic pathways confirm that this specific intermediate is required to achieve the correct final product and the reported process efficiencies [1].

Quantitative Evidence for Selecting Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS 205448-66-4) Over Alternative Intermediates


Proven Synthetic Yield Advantage for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate in Lenvatinib Intermediate Preparation

The synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate from its precursor, methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, has been optimized and documented in a patent, providing a clear, quantitative benchmark for process efficiency. This patented process achieves a yield of 94.53% and a purity of 99.61% [1]. While alternative synthetic routes to the final Lenvatinib API exist, the use of this specific intermediate within this high-yielding step provides a verifiable advantage over less-characterized or lower-yielding routes.

Process Chemistry Pharmaceutical Synthesis Lenvatinib Intermediates

Defined Physicochemical and Stability Profile of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

The compound has well-defined and verifiable physicochemical properties that are crucial for handling, storage, and analytical method development, offering a clear advantage over less-characterized analogs. Its melting point is >125°C (with decomposition) , and its predicted partition coefficient (XLogP3) is 2.6 [1]. These properties inform its behavior in various solvents and reaction conditions, providing a solid foundation for process design and quality control.

Analytical Chemistry Quality Control Stability Studies

Quantitative 1H NMR Characterization Data for Identity Verification of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

The compound's identity can be unequivocally confirmed using the reported 1H NMR spectrum, a quantitative tool for quality control. The chemical shifts (δ) in DMSO-d6 are reported as: 3.87 (s, 3H), 3.98 (s, 3H), 7.60 (s, 1H), 7.66 (d, J = 4.77 Hz, 1H), 8.41 (s, 1H), and 8.83 (d, J = 4.77 Hz, 1H) [1]. This spectral fingerprint provides a definitive, data-driven method to distinguish it from its positional isomer, Methyl 4-chloro-6-methoxyquinoline-7-carboxylate, or other related analogs.

Analytical Method Development Quality Assurance Structural Confirmation

Validated Application Scenarios for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS 205448-66-4)


Synthesis of Naphthamide-Based VEGF Receptor Tyrosine Kinase Inhibitors

The primary documented application for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is as a reagent in the preparation of naphthamides that function as inhibitors of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase . This application is supported by multiple vendor technical datasheets and aligns with its role as a key intermediate in the synthesis of Lenvatinib , a multi-kinase inhibitor that potently targets VEGFR2 (IC50 4 nM) and VEGFR3 (IC50 5.2 nM) [1]. Therefore, procurement of this compound is justified for research groups focused on developing new anti-angiogenic cancer therapies.

Manufacture and Quality Control of Lenvatinib API

This compound is explicitly referenced in patents for improved processes for the preparation of Lenvatinib, confirming its role as a critical intermediate . For pharmaceutical manufacturers producing Lenvatinib, the procurement of high-purity Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is essential for achieving the documented high synthetic yields (e.g., 94.53%) and final API purity (e.g., 99.61%) . It is also procured as a reference standard (e.g., Lenvatinib Impurity 6) for analytical method development, validation, and quality control applications related to the Lenvatinib drug substance and product .

Medicinal Chemistry Research on Quinoline-Based Kinase Inhibitors

The compound's functional groups—specifically the 4-chloro, 7-methoxy, and 6-carboxylate ester—make it a valuable starting material for generating libraries of quinoline derivatives. These substitutions are common in kinase inhibitor pharmacophores. While the compound itself lacks direct bioactivity data, its structure suggests it can be diversified to explore structure-activity relationships (SAR) around the quinoline core. Researchers aiming to develop novel kinase inhibitors can procure this compound to create new chemical entities by modifying the ester group or using the 4-chloro position for further cross-coupling reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.